molecular formula C32H18ClFO5 B11516544 3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone

Cat. No.: B11516544
M. Wt: 536.9 g/mol
InChI Key: MMIAWWTZMNBDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone is a complex organic compound characterized by its unique dispiro structure This compound features two spiro-connected indene units and a central furan ring, with chlorophenyl and fluorophenyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Indene Units: The initial step involves the synthesis of indene units through cyclization reactions of suitable precursors.

    Spiro Connection: The indene units are then connected via spiro linkages using specific reagents and catalysts.

    Introduction of Substituents: Chlorophenyl and fluorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of Central Furan Ring: The central furan ring is formed through cyclization reactions involving appropriate precursors and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone involves interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(4-methylphenyl)acrylonitrile
  • 3-(3-Chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
  • 2-(4-Chlorophenyl)-3-(2-methoxyphenyl)acrylonitrile

Uniqueness

3’-(4-Chlorophenyl)-5’-(4-fluorophenyl)dispiro[indene-2,2’-furan-4’,2’‘-indene]-1,1’‘,3,3’'-tetrone stands out due to its unique dispiro structure, which imparts distinct chemical properties and potential applications. The presence of both chlorophenyl and fluorophenyl groups further enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C32H18ClFO5

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C32H18ClFO5/c33-19-13-9-17(10-14-19)25-31(26(35)21-5-1-2-6-22(21)27(31)36)30(18-11-15-20(34)16-12-18)39-32(25)28(37)23-7-3-4-8-24(23)29(32)38/h1-16,25,30H

InChI Key

MMIAWWTZMNBDJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3(C2=O)C(C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=C(C=C6)F)C7=CC=C(C=C7)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.